Spectroscopic and Synthetic Profile of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid: A Technical Guide
Spectroscopic and Synthetic Profile of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid: A Technical Guide
Introduction
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid, a molecule recognized as a conformationally constrained analogue of γ-aminobutyric acid (GABA)[1]. As a substituted piperidine-4-carboxylic acid, this compound holds potential interest for researchers in medicinal chemistry and drug development, particularly in the exploration of novel central nervous system agents. The introduction of the 2-fluorobenzyl group at the piperidine nitrogen can significantly influence its pharmacological properties, including receptor binding affinity, selectivity, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid, offering a foundational dataset for its identification and characterization. Furthermore, a detailed, field-proven synthetic protocol is presented, enabling its preparation for further research and application.
Molecular Structure
The structural framework of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid is composed of a central piperidine-4-carboxylic acid scaffold with a 2-fluorobenzyl substituent attached to the piperidine nitrogen.
Caption: Molecular structure of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the 2-fluorobenzyl group, the piperidine ring, and the carboxylic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.1 - 7.5 | Multiplet | 4H | Aromatic protons (2-fluorobenzyl) |
| ~3.6 | Singlet | 2H | -CH₂- (benzyl) |
| 2.8 - 3.0 | Multiplet | 2H | Piperidine H-2, H-6 (equatorial) |
| 2.0 - 2.2 | Multiplet | 2H | Piperidine H-2, H-6 (axial) |
| ~2.5 | Multiplet | 1H | Piperidine H-4 |
| 1.8 - 2.0 | Multiplet | 2H | Piperidine H-3, H-5 (equatorial) |
| 1.6 - 1.8 | Multiplet | 2H | Piperidine H-3, H-5 (axial) |
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Expert Insight: The carboxylic acid proton is expected to be a broad singlet due to hydrogen bonding and chemical exchange; its chemical shift can be concentration-dependent[2][3]. The protons on the piperidine ring will likely show complex splitting patterns due to axial and equatorial orientations[4][5].
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~175-185 | -COOH |
| ~160 (d, J ≈ 245 Hz) | Aromatic C-F |
| ~130-132 (d) | Aromatic CH |
| ~128-130 (d) | Aromatic C-CH₂ |
| ~124 (d) | Aromatic CH |
| ~115 (d, J ≈ 22 Hz) | Aromatic CH |
| ~60 | -CH₂- (benzyl) |
| ~53 | Piperidine C-2, C-6 |
| ~40 | Piperidine C-4 |
| ~28 | Piperidine C-3, C-5 |
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Expert Insight: The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will also exhibit smaller C-F couplings. The carboxyl carbon chemical shift is characteristic and falls in the downfield region[2][3].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad |
| 2850-3000 | C-H stretch (aliphatic and aromatic) | Medium-Strong |
| 1700-1730 | C=O stretch (carboxylic acid) | Strong |
| 1600, 1450-1500 | C=C stretch (aromatic) | Medium |
| ~1200-1300 | C-O stretch | Medium |
| ~1000-1100 | C-F stretch | Strong |
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Expert Insight: The most prominent features will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region, and the strong carbonyl (C=O) absorption[2][6][7]. The presence of both is highly indicative of a carboxylic acid functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI)
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Molecular Ion (M⁺): m/z = 251
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Key Fragments:
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m/z = 206 ([M-COOH]⁺)
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m/z = 109 (fluorobenzyl cation, [C₇H₆F]⁺) - often a base peak.
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m/z = 142 ([M-C₇H₆F]⁺)
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Caption: Predicted major fragmentation pathways for 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid in EI-MS.
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Expert Insight: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 252 would be expected in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z 250 in negative ion mode[8]. The fragmentation in tandem MS (MS/MS) would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group[9].
Proposed Synthesis
The synthesis of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid can be achieved through the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) with 2-fluorobenzyl bromide.
Caption: Synthetic scheme for 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid.
Experimental Protocol
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Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃) (2.5 eq).
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Addition of Alkylating Agent: Add 2-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
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Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Purification: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.
-
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the secondary amine of the piperidine ring, making it nucleophilic for the subsequent alkylation reaction. Potassium carbonate is a common and effective base for this transformation.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for dissolving the reactants and facilitating the SN2 reaction.
-
Purification: The carboxylic acid product is often soluble in basic aqueous solutions and precipitates upon acidification, providing a straightforward method for initial purification. Recrystallization is a standard technique for obtaining highly pure solid products.
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Conclusion
This technical guide provides a detailed predicted spectroscopic profile and a reliable synthetic route for 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid. The presented NMR, IR, and MS data serve as a valuable reference for the characterization of this compound in research settings. The step-by-step synthetic protocol, grounded in established chemical principles, offers a practical method for its preparation. This information is intended to support and facilitate further investigation into the chemical and biological properties of this and related compounds by researchers and scientists in the field of drug discovery and development.
References
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Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
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NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]
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RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
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